![molecular formula C8H14ClNO2 B2745386 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl CAS No. 2551117-87-2](/img/structure/B2745386.png)
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The spirocyclic framework provides a rigid and three-dimensional structure, which can be beneficial for binding to biological targets.
Mechanism of Action
Target of Action
The primary target of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one HCl is the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface . It is considered a promising drug target for pain management .
Mode of Action
This compound acts as an antagonist at the σ1R . Antagonists at the σ1R have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Biochemical Pathways
The exact biochemical pathways affected by 7-(Aminomethyl)-6-oxaspiro[3Σ1r antagonists are known to modulate several cellular pathways, including calcium signaling and ion channel activity, which can influence neuronal excitability and neurotransmission .
Result of Action
The antagonistic action of this compound at the σ1R significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that the compound could potentially be used to improve pain management strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride: Another spirocyclic compound with an alcohol functional group.
Uniqueness
7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-4-7-3-8(5-11-7)1-6(10)2-8;/h7H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVOXKFNLPQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.